Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1121599-88-9
VCID: VC11698662
InChI: InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-7-20(8-10-21)13-6-4-5-12(11-13)16(17,18)19/h4-6,11H,7-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
Molecular Formula: C16H21F3N2O2
Molecular Weight: 330.34 g/mol

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate

CAS No.: 1121599-88-9

Cat. No.: VC11698662

Molecular Formula: C16H21F3N2O2

Molecular Weight: 330.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate - 1121599-88-9

Specification

CAS No. 1121599-88-9
Molecular Formula C16H21F3N2O2
Molecular Weight 330.34 g/mol
IUPAC Name tert-butyl 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-7-20(8-10-21)13-6-4-5-12(11-13)16(17,18)19/h4-6,11H,7-10H2,1-3H3
Standard InChI Key GRQRXGCTQLELCY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular structure consists of a piperazine ring substituted at the 4-position with a 3-(trifluoromethyl)phenyl group and protected by a tert-butyl carbamate moiety. Key physicochemical properties include:

PropertyValue
Molecular FormulaC16H21F3N2O2\text{C}_{16}\text{H}_{21}\text{F}_{3}\text{N}_{2}\text{O}_{2}
Molecular Weight330.34 g/mol
Exact Mass330.155 g/mol
PSA (Polar Surface Area)38.8 Ų
LogP (Partition Coefficient)3.2

The trifluoromethyl group (CF3\text{CF}_3) contributes to the compound’s lipophilicity, facilitating membrane permeability and target engagement.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential functionalization of the piperazine core. A typical route includes:

  • Piperazine Ring Formation: Reaction of 1,2-diamine precursors with carbonyl reagents under basic conditions.

  • Trifluoromethylphenyl Substitution: Introduction of the 3-(trifluoromethyl)phenyl group via nucleophilic aromatic substitution or transition metal-catalyzed coupling.

  • Carbamate Protection: Treatment with tert-butyl chloroformate to install the carbamate protecting group.

Industrial-Scale Production

Industrial processes optimize reaction conditions (e.g., temperature, solvent selection) to achieve yields >90%. Continuous flow reactors and automated purification systems ensure consistency and scalability.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound is widely used to prepare derivatives with enhanced pharmacological profiles. For example:

  • Anticancer Agents: Analogues with modified aryl groups exhibit cytotoxicity against pancreatic and breast cancer cell lines.

  • Central Nervous System (CNS) Drugs: The trifluoromethyl group improves blood-brain barrier penetration, aiding in the development of antipsychotics and antidepressants.

Structure-Activity Relationship (SAR) Insights

Comparative studies highlight the impact of substituents on bioactivity:

DerivativeKey ModificationBiological Activity
tert-Butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylateBromine substitutionEnhanced kinase inhibition
tert-Butyl 4-(4-nitro-3-(trifluoromethyl)phenyl)piperazine-1-carboxylateNitro group additionAntibacterial potency vs. MRSA

These modifications demonstrate the versatility of the parent compound in drug design.

Hazard StatementDescriptionPrecautions
H302Harmful if swallowedAvoid ingestion; use PPE
H315Causes skin irritationWear gloves and protective clothing
H319Causes serious eye irritationUse safety goggles
H335May cause respiratory irritationUse in ventilated areas

Research Findings and Comparative Analysis

Recent Advances

  • Drug Discovery: The compound has been utilized to synthesize inhibitors of protein kinases involved in cancer progression. In one study, derivatives achieved IC50\text{IC}_{50} values of <50 nM against EGFR-mutated cell lines.

  • Metabolic Studies: Radiolabeled versions (14C^{14}\text{C}) have been employed to track absorption and distribution in preclinical models, revealing high hepatic clearance.

Comparative Efficacy

The trifluoromethyl group’s electron-withdrawing nature enhances binding affinity compared to non-fluorinated analogues. For instance:
Kd=12.4nM(trifluoromethyl derivative)vs.45.6nM(methyl derivative)K_d = 12.4 \, \text{nM} \, \text{(trifluoromethyl derivative)} \, \text{vs.} \, 45.6 \, \text{nM} \, \text{(methyl derivative)}
This difference underscores the importance of fluorine atoms in optimizing drug-receptor interactions.

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